molecular formula C17H20FN3O2 B5848941 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone

Cat. No.: B5848941
M. Wt: 317.36 g/mol
InChI Key: LJKNLKWUSDWZDQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone (CAS: 1179441-06-5) is a heterocyclic compound with a molecular formula of C₁₇H₂₀FN₃O₂ and an average molecular weight of 317.364 g/mol . Its structure features a 3,5-dimethylisoxazole ring linked via an acetyl group to a 4-(4-fluorophenyl)piperazine moiety. The compound’s monoisotopic mass is 317.153955, and it is registered under ChemSpider ID 6680418 .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-12-16(13(2)23-19-12)11-17(22)21-9-7-20(8-10-21)15-5-3-14(18)4-6-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKNLKWUSDWZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes an oxazole ring and a piperazine moiety, which are known to contribute to various biological activities. Its molecular formula is C16_{16}H19_{19}F1_{1}N2_{2}O, with a molecular weight of approximately 284.34 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit the growth of cancer cell lines.
  • Antimicrobial Properties : The compound has shown potential against various microbial strains.
  • Neuropharmacological Effects : Its interaction with neurotransmitter systems may indicate possible applications in treating neurological disorders.

Antitumor Activity

A significant focus of research has been on the antitumor properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through several mechanisms:

  • Caspase Activation : The compound has been shown to activate caspase pathways, leading to programmed cell death.
  • Cell Cycle Arrest : It affects the cell cycle progression in cancer cells, particularly in the G2/M phase.

Table 1: Antitumor Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.63Caspase activation
A54912.45Cell cycle arrest
HeLa18.00Induction of apoptosis

Antimicrobial Properties

The antimicrobial efficacy of the compound was evaluated against various bacterial and fungal strains. The results indicate that it possesses significant antibacterial activity.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been investigated, particularly its effects on dopaminergic and serotonergic pathways. This suggests potential applications in treating conditions such as depression and anxiety.

Case Study: Neuropharmacological Evaluation

A study examined the effects of the compound on animal models exhibiting anxiety-like behaviors. The results indicated a significant reduction in anxiety levels when administered at optimal doses.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine moiety interacts with various neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of the target compound to other piperazine-linked ethanones are critical for understanding its physicochemical and biological behavior. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound : 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone C₁₇H₂₀FN₃O₂ 317.36 4-Fluorophenyl, 3,5-dimethylisoxazole Moderate lipophilicity; potential CNS activity due to piperazine and fluorophenyl groups .
Analog 1 : 2-(3,5-Dimethyl-4-isoxazolyl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazino}-1-ethanone C₁₉H₂₄N₄O₄S 404.48 4-Methoxyphenyl sulfonyl, 3,5-dimethylisoxazole Enhanced solubility due to sulfonyl group; methoxy group may improve metabolic stability .
Analog 2 : 1-(4-Acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]ethanone C₂₀H₂₄FN₃O₄S 421.50 2-Fluorophenyl sulfonyl, acetylpyrrole Higher molecular weight; sulfonyl group increases binding affinity for sulfhydryl enzymes .
Analog 3 : 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate C₂₀H₁₈F₄N₂O₅ 442.37 2-Fluorobenzoyl, 4-hydroxyphenyl Trifluoroacetate counterion enhances crystallinity; hydroxyl group improves aqueous solubility .
Analog 4 : 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone C₁₇H₂₁N₅O₃ 343.39 4-Nitropyrazole, phenylpiperazine Nitro group introduces strong electron-withdrawing effects; potential nitroreductase substrate .

Key Comparative Insights

Substituent Effects on Solubility :

  • The sulfonyl group in Analog 1 and Analog 2 significantly enhances water solubility compared to the target compound’s fluorophenyl group. For example, Analog 2 exhibits a water solubility of 6.4 µg/mL at pH 7.4, likely due to ionization of the sulfonyl moiety .
  • The trifluoroacetate counterion in Analog 3 further improves crystallinity and solubility, making it advantageous for formulation .

Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, stabilizing the piperazine ring’s conformation. The methoxy group in Analog 1 is electron-donating, which may reduce oxidative degradation compared to the target compound .

Biological Activity: Piperazine derivatives with sulfonyl groups (e.g., Analog 1 and 2) are often associated with kinase inhibition or protease binding due to sulfonyl interactions with catalytic residues .

Synthetic Accessibility :

  • The target compound’s synthesis involves straightforward coupling of pre-formed isoxazole and piperazine intermediates, similar to methods described for Analog 3 (e.g., SN2 displacement of α-haloketones) .
  • Analog 4’s nitropyrazole moiety requires nitration under controlled conditions, increasing synthetic complexity compared to the target compound .

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